Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

Beschreibung

IUPAC Nomenclature and Systematic Identification

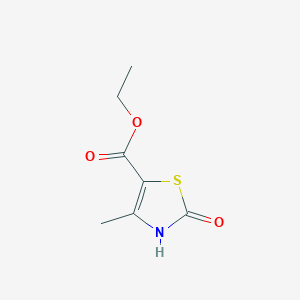

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic organic compound with a thiazole core. Its systematic identification follows IUPAC guidelines, where the numbering prioritizes functional groups and heteroatoms. The structure consists of a five-membered thiazole ring (sulfur at position 1, nitrogen at position 3) substituted with:

- Hydroxyl group (-OH) at position 2.

- Methyl group (-CH3) at position 4.

- Ethyl ester (-COOCH2CH3) at position 5.

The compound’s systematic name reflects its substituents’ positions and functional groups, adhering to IUPAC rules for thiazole derivatives.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is determined by its planar thiazole ring and substituent interactions. Key structural features include:

Thiazole Ring Conformation :

- The five-membered thiazole ring is aromatic, with alternating single and double bonds.

- Sulfur (position 1) and nitrogen (position 3) atoms contribute to the ring’s planarity.

Substituent Positions :

- Hydroxyl Group (-OH) at position 2: Participates in hydrogen bonding, influencing solubility and reactivity.

- Methyl Group (-CH3) at position 4: Provides steric hindrance and electronic effects.

- Ethyl Ester (-COOCH2CH3) at position 5: Enhances lipophilicity and serves as a reactive site for ester hydrolysis.

Electronic Effects :

No explicit conformational data (e.g., bond angles, dihedral angles) are available for this compound. However, analogous thiazole derivatives exhibit similar geometric constraints, with substituents typically adopting positions that minimize steric strain.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic data for this compound remain limited in the literature. However, general X-ray diffraction (XRD) principles for thiazole derivatives provide insights into potential structural features:

XRD Methodology :

Expected Crystallographic Features :

- Unit Cell Parameters : Likely triclinic or monoclinic symmetry due to the molecule’s asymmetry.

- Hydrogen Bonding : The hydroxyl group may form intermolecular hydrogen bonds, stabilizing the crystal lattice.

- Packing Motifs : Possible π-π interactions between thiazole rings or ester groups in adjacent molecules.

Challenges in Data Acquisition :

While specific XRD data are unavailable, computational modeling or experimental studies could resolve the crystal structure.

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBOGAZZRCCCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through multiple steps. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl chloroacetate and thiourea in the presence of a base. The reaction mixture is then refluxed, followed by acidification to obtain the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Mechanistic Notes : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity .

Alkylation of the Hydroxyl Group

The hydroxyl group at position 2 participates in nucleophilic substitution reactions with alkyl halides.

-

Kinetic Insights : Alkylation efficiency depends on the leaving group’s ability (e.g., bromide > chloride) and steric hindrance around the hydroxyl group . Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates .

Acylation Reactions

The hydroxyl group reacts with acylating agents to form esters or acetates.

-

Regioselectivity : Acylation occurs exclusively at the hydroxyl group due to its higher nucleophilicity compared to the ester carbonyl .

Condensation and Cyclization

The hydroxyl and ester groups enable participation in multicomponent reactions.

-

Mechanistic Pathway : Schiff base formation involves dehydration between the hydroxyl group and aldehyde, followed by imine formation .

Oxidation Reactions

Controlled oxidation of the hydroxyl group yields ketones or quinone-like structures.

-

Side Reactions : Over-oxidation may lead to ring-opening or decomposition, necessitating precise stoichiometry .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring expansion.

| Reaction Type | Reagents/Conditions | Product | Yield/Outcome |

|---|---|---|---|

| [2+2] Cycloaddition | UV light (254 nm), CH₃CN, 24h | Bicyclic thiazole-oxetane hybrid | 45% |

Functionalization via Cross-Coupling

Palladium-catalyzed couplings modify the thiazole ring.

| Reaction Type | Reagents/Conditions | Product | Yield/Outcome |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, 4-bromophenylboronic acid, K₂CO₃, dioxane, Δ | Ethyl 2-(4-phenyl)-4-methyl-1,3-thiazole-5-carboxylate | 81% |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate serves as an important intermediate in the synthesis of more complex thiazole derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis. For example, it can be oxidized to form ethyl 2-oxo-4-methyl-1,3-thiazole-5-carboxylate or reduced to yield ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-methanol.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial and antifungal properties. It has been investigated for its effectiveness against various microbial strains, showcasing its potential as a therapeutic agent in treating infections .

Anticancer Activity

A study evaluated the anticancer effects of thiazole derivatives, including this compound, against several cancer cell lines such as A549 (lung cancer), Caco-2 (colon cancer), and SHSY-5Y (neuroblastoma). The results demonstrated significant cytotoxicity against these cancer cells with higher selectivity compared to normal cells. Notably, some derivatives showed effectiveness greater than standard chemotherapeutic agents like doxorubicin .

Pharmaceutical Applications

This compound is also explored as a precursor in the synthesis of pharmaceutical compounds. One notable application is in the production of febuxostat, a xanthine oxidase inhibitor used to manage gout. This highlights the compound's relevance in drug development and therapeutic formulations .

Industrial Applications

In industrial settings, this compound is utilized in the development of novel materials and as a building block for organic synthesis. Its unique structural characteristics allow for the creation of diverse chemical products with specific properties tailored for various applications.

Data Table: Summary of Research Findings

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of thiazole derivatives including this compound and evaluated their anticancer properties against different cell lines. The results indicated that compound 3g showed significant selectivity towards neuroblastoma cells compared to healthy fibroblast cells, suggesting its potential as a targeted cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Gram-positive bacteria. The compound demonstrated a lethal effect with minimal inhibitory concentrations significantly lower than those of traditional antibiotics like nitrofurantoin .

Wirkmechanismus

The mechanism of action of ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in the case of its use as a precursor for febuxostat, it inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid. By inhibiting this enzyme, the compound helps reduce uric acid levels in the body, thereby alleviating symptoms of gout .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Solubility

Ethyl 2-acetamido-4-methylthiazole-5-carboxylate ()

- Structure : Replaces the hydroxyl group with an acetamido (-NHCOCH₃) group.

- Synthesis: Prepared via acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate, yielding 74% after recrystallization .

Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate ()

- Structure : Oxazole ring (oxygen instead of sulfur) with identical substituents.

- Properties : Lower molecular weight (171.15 g/mol vs. ~279 g/mol for thiazoles) and reduced aromaticity due to oxygen’s lower electronegativity. This may decrease stability and alter electronic interactions in biological systems .

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate ()

- Structure: Features a guanidino (-NHC(=NH)NH₂) group at position 2.

- Properties: The strongly basic guanidino group enables multiple hydrogen bonds, enhancing solubility in polar solvents and interaction with acidic residues in enzymes .

Influence of Aromatic and Bulky Substituents

Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate ()

- Structure : A benzimidazolyl-phenyl group at position 2.

Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate ()

- Structure : Fluorinated phenyl group at position 2.

- Properties : Fluorine’s electronegativity improves metabolic stability and bioavailability. The compound’s molecular weight (279.33 g/mol) reflects increased hydrophobicity compared to hydroxyl-substituted analogs .

Ethyl 2-{(2-(1,3-benzoxazol-2-ylthio)butanoyl)amino}-4-methyl-1,3-thiazole-5-carboxylate ()

- Activity : Acts as an IRES inhibitor (IC₅₀ = 405 nM), disrupting translation in cancer cells. The benzoxazolylthio group contributes to target specificity .

Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate ()

- Activity: Identified as a lysine aminotransferase (LAT) inhibitor, targeting latent tuberculosis. The phenyl group enhances hydrophobic interactions with the enzyme’s active site .

Biologische Aktivität

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen. They are known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This compound specifically has been investigated for its potential in medical and industrial applications.

Target of Action : this compound interacts with various biological targets due to its structural properties as a thiazole derivative.

Mode of Action : The compound exhibits multiple modes of action:

- Antimicrobial and Antifungal : It has demonstrated effectiveness against various microbial strains.

- Antioxidant Properties : Thiazoles can act as antioxidants, protecting cells from oxidative stress.

- Antitumor Activity : Some studies indicate cytotoxic effects against cancer cell lines.

Antimicrobial and Antifungal Properties

Research has shown that this compound possesses significant antimicrobial and antifungal activities. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations .

Anticancer Effects

Thiazole derivatives have been explored for their anticancer properties. In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines. A study reported that compounds with similar thiazole structures exhibited IC50 values less than those of standard chemotherapeutic agents .

Case Studies

- Anticonvulsant Activity : A study highlighted the anticonvulsant potential of thiazole derivatives, with some exhibiting median effective doses significantly lower than traditional medications like ethosuximide .

- Cytotoxicity Against Cancer Cells : In a comparative study involving different thiazole analogues, certain derivatives demonstrated potent cytotoxicity against HCT-116 and HepG2 cancer cell lines, suggesting that modifications to the thiazole structure can enhance biological activity .

Table: Summary of Biological Activities

Biochemical Pathways and Effects

This compound interacts with several biochemical pathways:

- Gene Expression Modulation : The compound may influence gene expression related to apoptosis and cell proliferation.

- Enzyme Interaction : It has been shown to inhibit or activate specific enzymes involved in metabolic pathways.

Dosage Effects in Animal Models

Studies suggest that the biological effects of this compound are dose-dependent. Higher concentrations tend to enhance its antimicrobial and anticancer activities but may also lead to increased toxicity .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors such as ethyl 2-aminothiazole derivatives under controlled conditions. For example, thiazole rings are formed via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. Reaction optimization includes solvent selection (ethanol or acetonitrile), temperature control (60–100°C), and catalysts like triethylamine to enhance yield and purity. Industrial-scale production may employ continuous flow reactors for improved efficiency .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Structural elucidation relies on:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with metrics like R-factor (<0.06) ensuring accuracy .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings indicate antimicrobial and antitumor potential. For instance, structurally analogous thiazoles exhibit cytotoxicity against prostate cancer cell lines (IC₅₀ <10 μM) and inhibit microbial growth (e.g., E. coli MIC ~25 μg/mL) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale applications?

- Flow chemistry : Continuous reactors reduce side reactions and improve reproducibility.

- Catalyst screening : Triethylamine or DMAP enhances acylation/alkylation efficiency.

- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) achieves >98% purity. Yield optimization often requires iterative DOE (Design of Experiments) .

Q. What strategies resolve contradictions in bioactivity data across structurally similar thiazoles?

Discrepancies in bioactivity (e.g., antitumor vs. antimicrobial) arise from substituent effects. Strategies include:

- SAR studies : Systematic variation of groups (e.g., replacing hydroxy with methoxymethyl) to isolate activity drivers .

- Targeted assays : Testing against specific enzymes (e.g., tyrosine kinases for antitumor activity) to clarify mechanisms .

Q. What mechanistic insights explain the compound’s biological activity?

The hydroxy and ester groups enable hydrogen bonding and hydrophobic interactions with biological targets. For example:

- Enzyme inhibition : Thiazole derivatives disrupt ATP-binding pockets in kinases via π-π stacking with aromatic residues.

- DNA intercalation : Planar thiazole rings may bind DNA grooves, inducing apoptosis in cancer cells .

Q. How do computational models aid in predicting reactivity and bioactivity?

Q. How does substituent variation (e.g., hydroxy vs. halogen) alter physicochemical and biological properties?

- Electron-withdrawing groups (Cl, Br) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Hydroxy groups : Improve solubility (logP reduction by ~0.5 units) but reduce metabolic stability.

- Methoxy groups : Enhance bioavailability by resisting oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.